![molecular formula C19H19N7O B2930935 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2097918-04-0](/img/structure/B2930935.png)

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

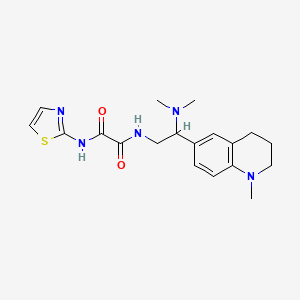

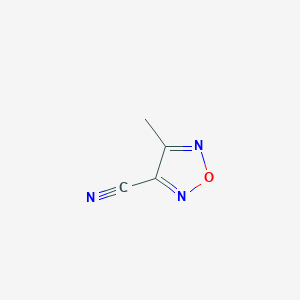

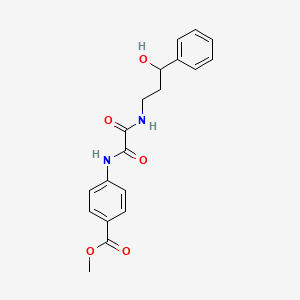

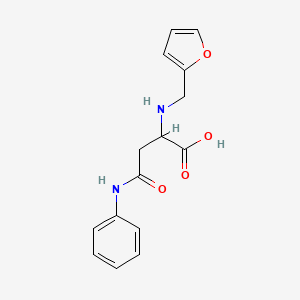

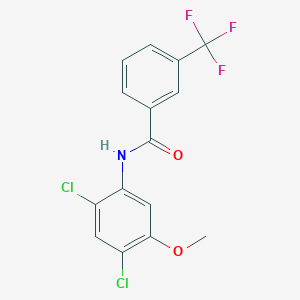

The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a pyridine ring. Pyrazole is a five-membered ring with two nitrogen atoms. It is known for its wide range of chemical and biological properties . Piperidine is a six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals and natural products. Pyridine is a six-membered ring with one nitrogen atom, known for its aromaticity and basicity.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, pyrazole rings can participate in nucleophilic substitution reactions, and pyridine can act as a base in acid-base reactions .Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of new pyridine derivatives, exploring their potential antimicrobial and anticancer activities. For example, Elewa et al. (2021) synthesized 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile through a one-step reaction and evaluated its antibacterial and antitumor activities (Elewa et al., 2021). Similarly, Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, and assessed their antimicrobial and antioxidant activity (Flefel et al., 2018).

Molecular Docking and In Vitro Screening

The molecular docking and in vitro screening of synthesized pyridine derivatives have been a focus to identify their binding energies and potential as therapeutic agents. The work by Flefel et al. highlights the preparation of pyridine–pyrazole hybrid derivatives and their screening towards GlcN-6-P synthase as a target protein, revealing moderate to good binding energies (Flefel et al., 2018).

Optical and Electronic Properties

Research on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives has been conducted to explore their potential in electronic applications. Zedan et al. (2020) investigated the thermal, structural, optical, and diode characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and potential as photosensors (Zedan et al., 2020).

Corrosion Inhibition

The corrosion inhibition effects of pyrazolo pyridine derivatives on metals have been studied to understand their protective capabilities in acidic environments. Sudheer and Quraishi (2015) investigated the inhibition effect of aryl pyrazole pyridine derivatives on copper corrosion, finding significant inhibition efficiencies and confirming the presence of inhibitors on the copper surface through SEM and EDX spectroscopy (Sudheer & Quraishi, 2015).

Mechanism of Action

Target of Action

Compounds containing pyrazole moieties have been known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins, which play crucial roles in various biochemical pathways.

Mode of Action

The exact mode of action of this compound is currently unknown. Pyrazole-based compounds are known for their ability to form unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . This suggests that the compound might interact with its targets through coordination chemistry, leading to changes in the targets’ function or activity.

Pharmacokinetics

For instance, imidazole, a five-membered heterocyclic moiety, is highly soluble in water and other polar solvents , which could potentially influence the pharmacokinetics of compounds containing similar moieties.

Result of Action

Given the known biological activities of pyrazole-based compounds, it’s plausible that the compound could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action .

Future Directions

Properties

IUPAC Name |

2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O/c20-13-16-3-1-8-21-19(16)24-11-6-15(7-12-24)14-26-18(27)5-4-17(23-26)25-10-2-9-22-25/h1-5,8-10,15H,6-7,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEUKIVUAYLAGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2930856.png)

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)

![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)

![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)